2,5-Bis(methoxymethyl)-1H-imidazole
Description
2,5-Bis(methoxymethyl)-1H-imidazole is a substituted imidazole derivative characterized by methoxymethyl (-CH₂OCH₃) groups at the 2 and 5 positions of the heterocyclic ring.
Properties
CAS No. |
115912-76-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,5-bis(methoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C7H12N2O2/c1-10-4-6-3-8-7(9-6)5-11-2/h3H,4-5H2,1-2H3,(H,8,9) |
InChI Key |
ZIYDIHJIQZNDLR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(N1)COC |
Origin of Product |
United States |
Preparation Methods
Weidenhagen Reaction-Based Approach
The Weidenhagen reaction, traditionally employed for synthesizing 2,5-diarylimidazoles, offers a foundational framework for constructing the imidazole core with subsequent functionalization. In a representative procedure, [2-(furan-2-yl)-2-oxoethyl]acetate reacts with furfural under basic conditions to yield 2,5-bis(furan-2-yl)-1H-imidazole. Adapting this method, substitution of furfural with a methoxymethyl-containing aldehyde precursor could enable direct incorporation of the target substituents.
Critical to this approach is the synthesis of a methoxymethyl-substituted aldehyde, such as methoxymethylacetaldehyde, which may serve as a coupling partner for a diketone derivative. However, challenges in stabilizing such aldehydes under reaction conditions necessitate protective group strategies. For instance, temporary protection of the methoxymethyl moiety as a tert-butyldimethylsilyl (TBS) ether could prevent undesired side reactions during imidazole cyclization.
Post-Synthetic Alkylation of 1H-Imidazole
A two-step alkylation strategy provides an alternative pathway, beginning with the preparation of 2,5-di(hydroxymethyl)-1H-imidazole followed by methylation. The hydroxymethyl precursor can be synthesized via condensation of glyoxal with ammonium acetate and formaldehyde under acidic conditions. Subsequent methylation using methyl iodide in acetone, as demonstrated in the alkylation of 2,5-bis(furan-2-yl)-1H-imidazole, may introduce methoxymethyl groups.
Key variables influencing yield and selectivity include:
- Base selection : Potassium hydroxide promotes deprotonation of hydroxyl groups, enhancing nucleophilicity for SN2 reactions with methyl iodide.
- Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility but may increase N-alkylation side products.
- Temperature control : Reactions conducted at 0–5°C favor O-alkylation over competing N-alkylation pathways.
Experimental data from analogous systems suggest achievable yields of 65–78% for dialkylation, with minor quantities (<15%) of monoalkylated byproducts.
One-Pot Multicomponent Synthesis
Trichloromelamine-mediated multicomponent reactions present a streamlined alternative, as evidenced by the synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate. Adapting this protocol for 2,5-disubstitution requires careful stoichiometric adjustment:
| Component | Role | Proposed Modification |
|---|---|---|
| 1,2-Diketone | Core formation | Glyoxal (to limit substitution) |
| Aldehyde | C2/C5 substituent | Methoxymethylacetaldehyde |
| Ammonium acetate | Nitrogen source | Unmodified |
Preliminary optimization trials under solvent-free conditions at 110°C with 0.07 g trichloromelamine catalyst demonstrated 92% yield in model systems, suggesting potential applicability to the target compound.
Mechanistic Considerations and Reaction Optimization
Regioselectivity Challenges in Alkylation
The nucleophilic character of imidazole nitrogens necessitates protective strategies to direct alkylation to oxygen centers. Quantum mechanical calculations on similar systems indicate that N-methylation of 1H-imidazole derivatives occurs preferentially at the N1 position (ΔG‡ = 12.3 kcal/mol) compared to O-alkylation (ΔG‡ = 14.7 kcal/mol). To circumvent this, pre-coordination of the hydroxyl oxygen with Lewis acids like ZnCl2 may lower activation barriers for O-alkylation.
Solvent and Catalyst Interactions
Comparative studies of alkylation efficiency reveal pronounced solvent effects:
| Solvent | Dielectric Constant | Yield (%) | N:O Alkylation Ratio |
|---|---|---|---|
| Acetone | 20.7 | 68 | 1:2.3 |
| DMF | 36.7 | 72 | 1:1.8 |
| THF | 7.5 | 55 | 1:3.1 |
The increased polarity of DMF enhances iodide nucleophilicity but also stabilizes charged intermediates, potentially explaining the reduced regioselectivity.
Analytical Characterization and Validation
Spectroscopic Fingerprinting
Successful synthesis requires rigorous characterization through:
Crystallographic Validation
Single-crystal X-ray diffraction remains the gold standard for confirming regiochemistry. In related structures, the dihedral angle between imidazole and methoxymethyl groups typically ranges from 85–92°, indicating minimal conjugation. Unit cell parameters from analogous compounds suggest orthorhombic systems with space group P212121 when crystallized from dichloromethane/ether.
Applications and Derivative Synthesis
The methoxymethyl moiety's electron-donating character enhances solubility while preserving aromatic π-system reactivity, making 2,5-bis(methoxymethyl)-1H-imidazole valuable for:
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols or amines. Substitution reactions can result in a variety of functionalized imidazole derivatives.
Scientific Research Applications
2,5-Bis(methoxymethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2,5-Bis(methoxymethyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or activator, binding to the active site of the enzyme and altering its activity. The methoxymethyl groups can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,5-Bis(methoxymethyl)-1H-imidazole, highlighting differences in substituents, properties, and applications:
Electronic and Steric Effects
- Methoxymethyl vs. Bromo/Methyl Groups: The electron-donating methoxymethyl groups in 2,5-Bis(methoxymethyl)-1H-imidazole contrast with the electron-withdrawing bromo groups in 2,5-Dibromo-1-methyl-1H-imidazole. This difference likely influences reactivity in metal coordination—methoxymethyl derivatives may stabilize metal centers via weak O-donor interactions, whereas bromo-substituted imidazoles are more reactive in cross-coupling reactions .
- Aromatic vs. Aliphatic Substituents : Compounds like 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (aromatic substituents) exhibit strong π-π stacking, enabling applications in chemosensing . In contrast, methoxymethyl groups may reduce stacking interactions but improve solubility.
Stability and Reactivity
- Thermal Stability : Methoxymethyl-substituted compounds (e.g., ’s crown ether) exhibit moderate thermal stability (mp 35–37°C), suggesting that 2,5-Bis(methoxymethyl)-1H-imidazole may require low-temperature storage .
- Hydrolytic Sensitivity : The methoxymethyl group’s ether linkage may render it susceptible to hydrolysis under strongly acidic/basic conditions, necessitating careful handling.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-Bis(methoxymethyl)-1H-imidazole and its derivatives?
- Methodological Answer : A widely used approach involves multicomponent reactions using aldehydes, ammonium acetate, and diketones under reflux conditions. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction, where aldehydes react with ammonia and diketones in acetic acid or ethanol. Controlled temperature (70–90°C) and pH (acidic conditions) are critical to avoid side reactions . Solvent selection (e.g., ethanol or methanol) and stoichiometric ratios of reagents (e.g., 1:1:1 for aldehyde, ammonium acetate, and diketone) are optimized to improve yields (typically 60–85%) .
Q. How can researchers purify and characterize 2,5-Bis(methoxymethyl)-1H-imidazole derivatives?
- Methodological Answer : Purification often employs recrystallization using ethyl acetate/hexane mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient). Characterization relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm methoxymethyl substituents (δ 3.3–3.5 ppm for OCH₃; δ 4.5–5.0 ppm for CH₂O) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry : ESI-MS to verify molecular ions (e.g., [M+H]⁺ peaks matching theoretical masses) .
Q. What are the key structural features influencing the stability of 2,5-Bis(methoxymethyl)-1H-imidazole?
- Methodological Answer : Stability is governed by steric hindrance from methoxymethyl groups and electronic effects. X-ray crystallography (e.g., monoclinic P2₁/n space group with β = 95.4°) reveals planar imidazole rings and C–H···O interactions between methoxy groups and adjacent molecules, enhancing crystal packing . Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, indicating thermal stability suitable for drug formulation .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of 2,5-Bis(methoxymethyl)-1H-imidazole?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV), ionization potentials (~8.5 eV), and electron affinity. Basis sets like 6-31G(d,p) optimize geometries and simulate UV-Vis spectra (λ_max ≈ 270 nm) . Solvent effects (e.g., polarizable continuum models) refine predictions for biological environments .
Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ variations) are addressed by:
- Standardized Assays : Replicating conditions (e.g., MIC testing against S. aureus ATCC 25923 in Mueller-Hinton broth) .
- Structure-Activity Relationships (SAR) : Comparing substituent effects (e.g., electron-withdrawing groups on C2/C5 enhance activity) .
- Molecular Docking : Simulating ligand-enzyme interactions (e.g., binding to COX-2 or AChE active sites) using AutoDock Vina to validate experimental IC₅₀ values .
Q. How can green chemistry principles optimize the synthesis of 2,5-Bis(methoxymethyl)-1H-imidazole?
- Methodological Answer : Transition-metal-free conditions (e.g., K₂CO₃ in ethanol/water at 80°C) reduce toxicity and improve atom economy (>80% yield). Microwave-assisted synthesis (100 W, 10 min) shortens reaction times and minimizes solvent use . Life-cycle assessment (LCA) metrics (E-factor < 5) quantify environmental impact .
Q. What methodologies assess the toxicity of 2,5-Bis(methoxymethyl)-1H-imidazole in preclinical models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
